4-[(5-Nitrofuran-2-yl)methyl]thiomorpholine;oxalic acid
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Overview
Description
4-[(5-Nitrofuran-2-yl)methyl]thiomorpholine;oxalic acid is a compound that combines a nitrofuran moiety with a thiomorpholine ring and oxalic acid The nitrofuran group is known for its antimicrobial properties, while the thiomorpholine ring adds stability and enhances the compound’s biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitrofuran-2-yl)methyl]thiomorpholine typically involves the following steps:
Nitration of Furan: The furan ring is nitrated using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to yield 5-nitrofuran-2-carbaldehyde.
Formation of Thiomorpholine: The thiomorpholine ring is formed by reacting 5-nitrofuran-2-carbaldehyde with thiomorpholine under basic conditions.
Oxalic Acid Addition: Finally, oxalic acid is introduced to the reaction mixture to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitrofuran-2-yl)methyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitrofuran group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
4-[(5-Nitrofuran-2-yl)methyl]thiomorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-Nitrofuran-2-yl)methyl]thiomorpholine involves the reduction of the nitrofuran group to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The thiomorpholine ring enhances the stability and bioavailability of the compound, allowing it to effectively target microbial cells .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.
Nifurtimox: A nitrofuran used in the treatment of Chagas disease.
Uniqueness
4-[(5-Nitrofuran-2-yl)methyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which enhances its stability and biological activity compared to other nitrofuran derivatives . This makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
4-[(5-nitrofuran-2-yl)methyl]thiomorpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.C2H2O4/c12-11(13)9-2-1-8(14-9)7-10-3-5-15-6-4-10;3-1(4)2(5)6/h1-2H,3-7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDBPFXUNNKKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(O2)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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